4-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-methoxybenzoate
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Overview
Description
4-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-methoxybenzoate is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, methoxy, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-methoxybenzoate typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of 2-bromo-4-chlorophenol, which is then reacted with chloroacetyl chloride to form 2-bromo-4-chlorophenoxyacetyl chloride. This intermediate is further reacted with hydrazine hydrate to yield 2-bromo-4-chlorophenoxyacetyl hydrazine. The final step involves the condensation of this intermediate with 2-methoxybenzaldehyde and 3-methoxybenzoic acid under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The presence of bromine and chlorine atoms makes the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
4-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-methoxybenzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of bromine and chlorine atoms can enhance the compound’s reactivity and binding affinity, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-(2-((3-chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- 2-bromo-4-chlorophenoxyacetic acid
- 2-methoxybenzaldehyde derivatives
Uniqueness
4-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-methoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H20BrClN2O6 |
---|---|
Molecular Weight |
547.8 g/mol |
IUPAC Name |
[4-[(E)-[[2-(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-methoxybenzoate |
InChI |
InChI=1S/C24H20BrClN2O6/c1-31-18-5-3-4-16(11-18)24(30)34-21-8-6-15(10-22(21)32-2)13-27-28-23(29)14-33-20-9-7-17(26)12-19(20)25/h3-13H,14H2,1-2H3,(H,28,29)/b27-13+ |
InChI Key |
YHLCUNYZSVWYSX-UVHMKAGCSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)Br)OC |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)COC3=C(C=C(C=C3)Cl)Br)OC |
Origin of Product |
United States |
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